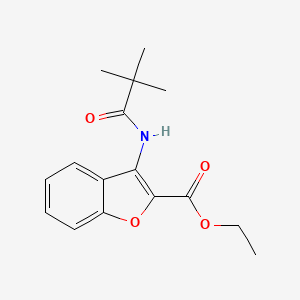

Ethyl 3-pivalamidobenzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

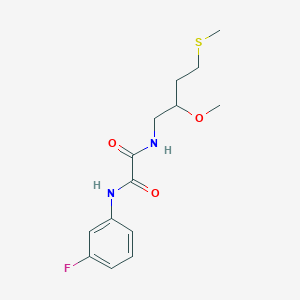

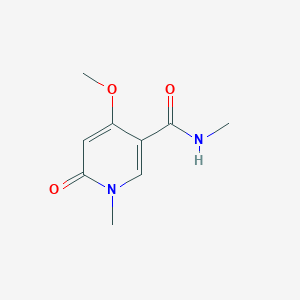

Ethyl 3-pivalamidobenzofuran-2-carboxylate is a complex organic compound. It likely contains a benzofuran moiety (a heterocyclic compound consisting of fused benzene and furan rings), an amide group (derived from pivalic acid), and an ester group (derived from ethyl and carboxylic acid) .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzofuran derivatives can be synthesized through various methods. One common method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling .

科学的研究の応用

Photoisomerization Studies : Pazdera et al. (1997) reported on the synthesis, isomerization, and structure elucidation of certain compounds, including those similar to Ethyl 3-pivalamidobenzofuran-2-carboxylate. This research is significant in understanding the photochemical properties of these compounds (Pazdera et al., 1997).

Intramolecular Functionalization : Ladd, Belouin, and Charette (2016) explored intramolecular Pd-catalyzed functionalization of cyclopropyl α-amino acid-derived benzamides, highlighting the potential for creating diverse ethyl 1,2,3,4-tetrahydroisoquinolone-3-carboxylates (Ladd, Belouin, & Charette, 2016).

Synthesis of Prodrugs : Wagner, Grill, and Henschler (1980) synthesized a series of 3'-(O-acyl) derivatives of this compound, demonstrating structure-solubility and lipophilicity correlations (Wagner, Grill, & Henschler, 1980).

Kinetic Resolution in Synthesis : Shiina et al. (2010) conducted kinetic resolution of racemic alpha-arylalkanoic acids, using compounds related to this compound, to produce optically active carboxylic esters (Shiina et al., 2010).

Synthesis of Trifluoromethyl Heterocycles : Honey, Pasceri, Lewis, and Moody (2012) used Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound structurally related to this compound, for synthesizing a variety of trifluoromethyl heterocycles (Honey et al., 2012).

Antibacterial and Antifungal Activity : Altundas et al. (2010) studied the antibacterial and antifungal activity of certain Ethyl 2-substituted aminothiophene-3-carboxylates, highlighting their effectiveness against various bacteria and yeast strains (Altundas et al., 2010).

Nickel-Catalyzed Intramolecular C–H Arylation : Wang, Ferguson, and Kalyani (2013) described a method for nickel-catalyzed intramolecular C–H arylation using aryl pivalates, a process relevant to the synthesis of compounds like this compound (Wang, Ferguson, & Kalyani, 2013).

作用機序

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

This interaction can lead to a variety of biological activities, as seen with indole derivatives .

Biochemical Pathways

Similar compounds have been shown to affect a variety of pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been shown to possess various biological activities .

特性

IUPAC Name |

ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-5-20-14(18)13-12(17-15(19)16(2,3)4)10-8-6-7-9-11(10)21-13/h6-9H,5H2,1-4H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPMICROHMOLBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320803 |

Source

|

| Record name | ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816268 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

847405-42-9 |

Source

|

| Record name | ethyl 3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(2-naphthyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2784833.png)

![(4-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2784839.png)

![Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid](/img/structure/B2784841.png)

![1-methyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2784845.png)

![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2784849.png)